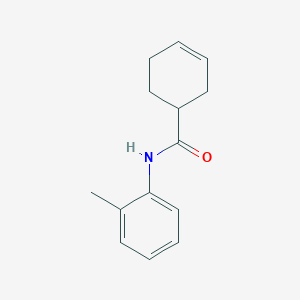
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide, also known as DFB, is a chemical compound that has shown potential in various scientific research applications. DFB is a sulfonamide derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in cancer cells and plays a role in tumor growth and survival. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide binds to the active site of CA IX and inhibits its activity, leading to the inhibition of tumor growth. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been shown to inhibit the activity of other carbonic anhydrases, including CA II and CA XII.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has been shown to inhibit the activity of other enzymes, including chymotrypsin and trypsin. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been shown to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of specific enzymes and its potential as an anticancer and anti-inflammatory agent. However, N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide also has limitations, including its low solubility and potential toxicity.
Direcciones Futuras
There are several future directions for research on N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide, including the optimization of its synthesis method, the development of more soluble derivatives, and the investigation of its potential as a therapeutic agent for other diseases, including bacterial infections and autoimmune disorders. Further studies are also needed to investigate the safety and efficacy of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide in animal models and humans.
In conclusion, N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide is a chemical compound that has shown potential in various scientific research applications, including as a potential anticancer and anti-inflammatory agent. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to investigate the potential of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide as a therapeutic agent for various diseases.
Métodos De Síntesis
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide can be synthesized through various methods, including the reaction of 2,4-difluoroaniline and 2,6-difluorobenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 2,4-difluoronitrobenzene and 2,6-difluorobenzenesulfonamide in the presence of a reducing agent. These methods have been studied and optimized for the synthesis of N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has shown potential in various scientific research applications, including as a potential anticancer agent. Studies have shown that N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide has also been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Propiedades
Nombre del producto |
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H7F4NO2S |
Peso molecular |
305.25 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C12H7F4NO2S/c13-7-4-5-11(10(16)6-7)17-20(18,19)12-8(14)2-1-3-9(12)15/h1-6,17H |
Clave InChI |
WEBSYKDDTADLKJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)F)F)F |
SMILES canónico |
C1=CC(=C(C(=C1)F)S(=O)(=O)NC2=C(C=C(C=C2)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263499.png)






![Ethyl 2-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B263522.png)
![2-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263525.png)

![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)

![N-[2-(2-thienyl)ethyl]nicotinamide](/img/structure/B263535.png)